molecular formula C23H27NO4 B8090176 n-Fmoc-5,5-dimethyl-l-norleucine

n-Fmoc-5,5-dimethyl-l-norleucine

Cat. No.: B8090176
M. Wt: 381.5 g/mol
InChI Key: GVUXGAUXGMHUSZ-FQEVSTJZSA-N
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Description

N-Fmoc-5,5-dimethyl-L-norleucine: is a synthetic amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of 5,5-dimethyl-L-norleucine. This compound is widely used in peptide synthesis due to its stability and ease of deprotection under mild acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-5,5-dimethyl-L-norleucine typically involves the following steps:

  • Protection of the amino group: : The amino group of L-norleucine is protected using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected derivative.

  • Methylation: : The carboxyl group of the protected amino acid is methylated using reagents like iodomethane (methyl iodide) and a base such as sodium hydride (NaH) to introduce the dimethyl groups at the 5-position.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using reactors and automated systems to ensure consistent quality and yield. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reaction time to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-5,5-dimethyl-L-norleucine: undergoes various chemical reactions, including:

  • Deprotection: : The Fmoc group can be removed using mild acids such as trifluoroacetic acid (TFA) to expose the free amino group.

  • Coupling Reactions: : It can be coupled with other amino acids or peptide fragments using coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole).

  • Oxidation and Reduction: : The compound can be subjected to oxidation or reduction reactions depending on the desired chemical transformation.

Common Reagents and Conditions

  • Deprotection: : TFA, dichloromethane (DCM).

  • Coupling Reactions: : HBTU, HOBt, DIPEA (Diisopropylethylamine).

  • Oxidation: : Oxidizing agents like hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

  • Deprotection: : Free amino acid (L-norleucine).

  • Coupling Reactions: : Peptides or peptide fragments.

  • Oxidation: : Various oxidized derivatives.

  • Reduction: : Reduced derivatives.

Scientific Research Applications

N-Fmoc-5,5-dimethyl-L-norleucine: is extensively used in scientific research due to its versatility:

  • Peptide Synthesis: : It serves as a building block in the synthesis of peptides and proteins.

  • Chemical Biology: : It is used in the study of enzyme mechanisms and inhibitor design.

  • Medicine: : It aids in the development of peptide-based drugs and therapeutic agents.

  • Industry: : It is employed in the production of bioactive peptides and materials.

Mechanism of Action

The mechanism by which N-Fmoc-5,5-dimethyl-L-norleucine exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The dimethyl groups enhance the hydrophobicity and stability of the compound, making it suitable for various biological and industrial applications.

Comparison with Similar Compounds

N-Fmoc-5,5-dimethyl-L-norleucine: is similar to other Fmoc-protected amino acids, such as Fmoc-norleucine and Fmoc-N-methyl-norleucine . its unique feature is the presence of the 5,5-dimethyl groups, which provide enhanced stability and hydrophobicity compared to its counterparts.

List of Similar Compounds

  • Fmoc-norleucine

  • Fmoc-N-methyl-norleucine

  • Fmoc-phenylalanine

  • Fmoc-tyrosine

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUXGAUXGMHUSZ-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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